Tert-butyl (1S,5R)-1-(4-aminophenyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate
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Overview
Description
Tert-butyl (1S,5R)-1-(4-aminophenyl)-3-azabicyclo[310]hexane-3-carboxylate is a complex organic compound known for its unique bicyclic structure and stereochemistry It features a tert-butyl group, an aminophenyl moiety, and an azabicyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the synthetic routes for preparing tert-butyl (1S,5R)-1-(4-aminophenyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate involves the following key steps:
Formation of the azabicyclohexane core: : This typically begins with the synthesis of a suitable azabicyclo[3.1.0]hexane precursor, often involving a [2+2] cycloaddition reaction.
Introduction of the aminophenyl group: : The aminophenyl moiety is introduced through nucleophilic aromatic substitution or similar reactions, using protected amines that are later deprotected.
Attachment of the tert-butyl ester: : The esterification step involves reacting the carboxyl group with tert-butyl alcohol under acidic conditions, such as using sulfuric acid as a catalyst.
Industrial Production Methods
Industrial production of this compound may leverage continuous flow chemistry techniques to enhance yield and purity. Optimizing reaction conditions, such as temperature, pressure, and reaction time, is crucial. Typically, catalysts like palladium on carbon (Pd/C) are used in hydrogenation steps to achieve high enantioselectivity and efficiency.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: : This compound can undergo oxidation reactions, particularly at the aminophenyl moiety, using reagents like potassium permanganate or chromium trioxide.
Reduction: : The nitro or imine derivatives of the compound can be reduced using hydrogen gas in the presence of a palladium catalyst.
Substitution: : Nucleophilic substitution reactions can occur at the phenyl ring or the azabicyclohexane moiety, especially under basic conditions.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in acidic medium.
Reduction: : Hydrogen gas with Pd/C catalyst.
Substitution: : Sodium hydroxide for deprotonation followed by nucleophilic attack.
Major Products Formed from These Reactions
Oxidation Products: : Quinone derivatives.
Reduction Products: : Amines or hydrazines, depending on the starting material.
Substitution Products: : Alkylated or acylated azabicyclohexane derivatives.
Scientific Research Applications
In Chemistry
In organic synthesis, tert-butyl (1S,5R)-1-(4-aminophenyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate serves as a chiral building block for constructing more complex molecules with precise stereochemical configurations. It is useful in the development of new synthetic methodologies and the study of reaction mechanisms.
In Biology
The compound's structure allows it to act as a ligand for studying receptor-ligand interactions in biochemical assays. Its stability and reactivity make it an ideal candidate for tagging biomolecules in various biological studies.
In Medicine
Preliminary studies suggest potential applications in designing pharmaceutical agents due to its unique bicyclic framework. Its derivatives could be explored for activities such as enzyme inhibition or as antimicrobial agents.
In Industry
Its use extends to the development of specialty chemicals and materials science, where its structure can be incorporated into polymers or used as a precursor for advanced materials.
Mechanism of Action
Mechanism
The compound exerts its effects primarily through its interaction with biological molecules. The aminophenyl group facilitates binding to proteins or enzymes, while the azabicyclohexane ring offers a rigid framework that can influence the binding affinity and selectivity.
Molecular Targets and Pathways
The exact molecular targets vary depending on the derivative and application, but common pathways include enzyme inhibition, receptor modulation, and interaction with nucleic acids. Research into these interactions helps elucidate the compound's potential as a therapeutic agent.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl (1R,5S)-1-(4-aminophenyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate
Tert-butyl (1S,5R)-1-(3-aminophenyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate
Tert-butyl (1S,5R)-1-(4-nitrophenyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate
Uniqueness
What sets tert-butyl (1S,5R)-1-(4-aminophenyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate apart is its specific stereochemistry and the position of the aminophenyl group. These features confer unique reactivity patterns and binding properties, making it a valuable molecule for both research and industrial applications.
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Properties
IUPAC Name |
tert-butyl (1S,5R)-1-(4-aminophenyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-15(2,3)20-14(19)18-9-12-8-16(12,10-18)11-4-6-13(17)7-5-11/h4-7,12H,8-10,17H2,1-3H3/t12-,16+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKVPJAFDBSBAIR-BLLLJJGKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC2(C1)C3=CC=C(C=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2C[C@@]2(C1)C3=CC=C(C=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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